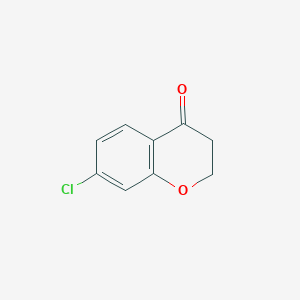

7-Chloro-4-chromanone

Description

Structure

3D Structure

Properties

IUPAC Name |

7-chloro-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClO2/c10-6-1-2-7-8(11)3-4-12-9(7)5-6/h1-2,5H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBCBUDKINFJWHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(C1=O)C=CC(=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10559817 | |

| Record name | 7-Chloro-2,3-dihydro-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10559817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18385-72-3 | |

| Record name | 7-Chloro-2,3-dihydro-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10559817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 7-Chloro-4-chromanone

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the synthesis and characterization of 7-Chloro-4-chromanone, a valuable heterocyclic compound with applications in medicinal chemistry and drug discovery. This guide details a reliable synthetic protocol and outlines the key analytical techniques for structural elucidation and purity assessment.

Synthesis of this compound

The synthesis of this compound is effectively achieved through a two-step process commencing with the Michael addition of 3-chlorophenol to acrylic acid, followed by an intramolecular Friedel-Crafts acylation (cyclization) of the resulting 3-(3-chlorophenoxy)propanoic acid. Polyphosphoric acid (PPA) serves as a potent catalyst and dehydrating agent for the cyclization step.

Experimental Protocol:

Step 1: Synthesis of 3-(3-chlorophenoxy)propanoic acid

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3-chlorophenol (1.0 eq), acrylic acid (1.2 eq), and a catalytic amount of a strong base such as sodium hydroxide.

-

The reaction mixture is heated to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the mixture is cooled to room temperature and acidified with a dilute solution of hydrochloric acid (e.g., 2 M HCl) until a pH of approximately 2 is reached, leading to the precipitation of the product.

-

The precipitate is collected by vacuum filtration, washed with cold water, and dried to yield crude 3-(3-chlorophenoxy)propanoic acid.

Step 2: Synthesis of this compound

-

The crude 3-(3-chlorophenoxy)propanoic acid (1.0 eq) is added to polyphosphoric acid (PPA) (typically 10-15 times the weight of the acid) in a round-bottom flask fitted with a mechanical stirrer and a calcium chloride guard tube.

-

The mixture is heated with stirring to 90-100 °C for 2-3 hours. The viscosity of the PPA will decrease upon heating, allowing for efficient mixing.

-

The reaction is monitored by TLC until the starting material is consumed.

-

The hot reaction mixture is then carefully poured onto crushed ice with vigorous stirring. This will hydrolyze the PPA and precipitate the crude this compound.

-

The precipitate is collected by vacuum filtration and washed thoroughly with water until the filtrate is neutral.

-

The crude product is then purified by recrystallization.

Purification:

The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane. The crude solid is dissolved in a minimum amount of the hot solvent, and the solution is allowed to cool slowly to induce crystallization. The pure crystals are then collected by vacuum filtration, washed with a small amount of cold solvent, and dried under vacuum.

Characterization of this compound

The structural integrity and purity of the synthesized this compound are confirmed through a combination of spectroscopic and physical methods.

Physical Properties

| Property | Value |

| Appearance | Off-white to pale yellow solid |

| Melting Point | 96-98 °C |

| Molecular Formula | C₉H₇ClO₂ |

| Molecular Weight | 182.61 g/mol |

Spectroscopic Data

The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.8 (d, J ≈ 8.5 Hz) | Doublet | 1H | H-5 |

| ~6.9 (dd, J ≈ 8.5, 2.3 Hz) | Doublet of doublets | 1H | H-6 |

| ~6.8 (d, J ≈ 2.3 Hz) | Doublet | 1H | H-8 |

| ~4.5 (t, J ≈ 6.5 Hz) | Triplet | 2H | H-2 (O-CH₂) |

| ~2.8 (t, J ≈ 6.5 Hz) | Triplet | 2H | H-3 (CO-CH₂) |

The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms and their electronic environments.

| Chemical Shift (δ, ppm) | Assignment |

| ~191 | C=O (C-4) |

| ~162 | C-O (C-8a) |

| ~135 | C-Cl (C-7) |

| ~128 | Ar-C (C-5) |

| ~122 | Ar-C (C-4a) |

| ~120 | Ar-C (C-6) |

| ~116 | Ar-C (C-8) |

| ~67 | O-CH₂ (C-2) |

| ~37 | CO-CH₂ (C-3) |

The FTIR spectrum identifies the functional groups present in the molecule based on their characteristic vibrational frequencies.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3080 | Medium | Aromatic C-H stretch |

| ~2950 | Medium | Aliphatic C-H stretch |

| ~1680 | Strong | C=O stretch (ketone) |

| ~1600, ~1480 | Medium | Aromatic C=C stretch |

| ~1250 | Strong | Aryl ether C-O stretch |

| ~820 | Strong | C-Cl stretch |

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

-

Molecular Ion (M⁺): The mass spectrum will show a molecular ion peak at m/z = 182, corresponding to the molecular weight of this compound. Due to the presence of the chlorine-37 isotope, an M+2 peak at m/z = 184 with approximately one-third the intensity of the M⁺ peak will also be observed.

-

Major Fragmentation Patterns: Key fragmentation pathways include the retro-Diels-Alder (rDA) reaction of the chromanone ring, leading to characteristic fragment ions. The loss of a chlorine atom and cleavage adjacent to the carbonyl group are also expected fragmentation patterns.

This technical guide provides a solid foundation for the synthesis and comprehensive characterization of this compound. The detailed protocols and tabulated data are intended to be a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development.

7-Chloro-4-Chromanone: A Comprehensive Physicochemical Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction: 7-Chloro-4-chromanone (CAS No: 18385-72-3) is a halogenated derivative of chromanone, a heterocyclic compound featuring a benzene ring fused to a dihydropyranone ring.[1] Chromanones are recognized as "privileged structures" in medicinal chemistry, serving as crucial building blocks and intermediates for a diverse range of pharmacologically active molecules.[1][2] The absence of the C2-C3 double bond distinguishes chromanones from their chromone counterparts, leading to significant variations in their biological activities.[1][3] This technical guide provides an in-depth overview of the core physicochemical properties, analytical methodologies, and synthetic pathways of this compound, a compound of significant interest in pharmaceutical research and development.[4]

Core Physicochemical Properties

The fundamental physicochemical characteristics of this compound are summarized below. These properties are critical for its handling, formulation, and application in synthetic chemistry.

| Property | Value | Source(s) |

| CAS Number | 18385-72-3 | [4][5][6] |

| Molecular Formula | C₉H₇ClO₂ | [7] |

| Molecular Weight | 182.61 g/mol | [8] |

| Melting Point | 66 - 68 °C | [8] |

| Appearance | White to off-white solid | [9] |

| Purity (Commercially) | ≥ 97% | [4] |

| Storage Conditions | Store in a cool, dry area | [6] |

Spectroscopic and Analytical Data

Structural elucidation and confirmation of this compound rely on standard spectroscopic techniques. The expected spectral characteristics are detailed below.

| Technique | Key Features and Expected Observations |

| ¹H NMR | Protons on the methylene groups (C2 and C3) are expected to appear as triplets due to mutual coupling.[10] Aromatic protons will exhibit complex splitting patterns influenced by the chloro and carbonyl substituents. The substituent effect on the methylene group at the 3-position typically results in a deshielding effect, with signals appearing around 2.70 ppm.[11] |

| ¹³C NMR | The carbonyl carbon (C4) is expected to have a characteristic downfield shift (δ > 190 ppm).[10] Signals for the aromatic carbons will be influenced by the electron-withdrawing effects of the chlorine atom and the carbonyl group.[11] |

| IR Spectroscopy | A strong absorption band is expected in the region of 1680-1710 cm⁻¹ corresponding to the C=O (carbonyl) stretching vibration.[10][12] C-H stretching vibrations for the aromatic ring are expected between 3000-3100 cm⁻¹, while C-H stretches for the CH₂ groups will appear just below 3000 cm⁻¹.[12] |

| Mass Spectrometry | The mass spectrum will show a molecular ion peak (M⁺) and a characteristic (M+2) peak with an intensity of approximately one-third of the M⁺ peak, which is indicative of the presence of a single chlorine atom. |

Experimental Protocols & Methodologies

Synthesis of Chroman-4-ones: General Protocol

The synthesis of substituted chroman-4-ones often involves the intramolecular cyclization of an appropriate precursor. A common and efficient method is the acid-catalyzed cyclization of a 3-aryloxypropionic acid.[13]

Reaction: 3-(m-chlorophenoxy)propionic acid → this compound

Procedure:

-

A mixture of the 3-aryloxypropionic acid (1.0 mmol) and a catalyst such as acid-activated Montmorillonite K-10 (300% by weight) is prepared in a solvent like toluene (2 mL).[13]

-

The reaction mixture is heated to reflux under an inert atmosphere for approximately 30-45 minutes.[13]

-

Reaction progress is monitored using Thin Layer Chromatography (TLC).[5]

-

Upon completion, the mixture is cooled to room temperature and diluted with a solvent such as CH₂Cl₂ (10-15 mL).[13]

-

The solid catalyst is removed by filtration and washed with the solvent.[13]

-

The combined organic filtrate is concentrated under reduced pressure.[13]

-

The crude product is purified, often by extraction with a non-polar solvent like hexane, to yield the pure chromanone.[13]

Analytical Characterization Workflow

The identity and purity of the synthesized this compound are confirmed through a logical sequence of analytical techniques.

Reactivity, Stability, and Applications

Reactivity: this compound is a versatile chemical intermediate.[4] The chromanone scaffold can undergo various transformations:

-

Carbonyl Group Reactions: The ketone at the C4 position can be reduced to a secondary alcohol.[9]

-

Substitution Reactions: The aromatic ring can undergo further substitution, although the existing chloro- and carbonyl- groups will direct the position of new substituents.[4]

-

Domino Reactions: Chromones and chromanones can participate in domino reactions with activated carbonyl compounds, allowing for the rapid construction of complex molecular architectures.[14][15]

Stability and Storage: The compound should be stored in a cool, dry area to ensure its stability.[6] It is a combustible solid.[16]

Applications in Drug Development: Chromanone derivatives exhibit a vast array of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antioxidant properties.[1][10][17] The 7-chloro substitution can significantly influence the molecule's electronic properties and its ability to interact with biological targets. As a key building block, this compound is used in the synthesis of more complex molecules for evaluation as novel therapeutic agents, particularly as enzyme inhibitors or receptor modulators.[4][9] For instance, substituted chroman-4-ones have been synthesized and evaluated as selective inhibitors of Sirtuin 2 (SIRT2), an enzyme implicated in aging-related and neurodegenerative diseases.[9]

References

- 1. Chromanone-A Prerogative Therapeutic Scaffold: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biological and Medicinal Properties of Natural Chromones and Chromanones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. nbinno.com [nbinno.com]

- 5. This compound | 18385-72-3 [chemicalbook.com]

- 6. This compound,18385-72-3-Chemicalbridge-Chemicalbridge [chemicalbridge.co.uk]

- 7. 18385-72-3 | MFCD24718001 | this compound [aaronchem.com]

- 8. heterocyclics.com [heterocyclics.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. mdpi.com [mdpi.com]

- 11. mdpi.com [mdpi.com]

- 12. uanlch.vscht.cz [uanlch.vscht.cz]

- 13. 7-bromochroman-4-one synthesis - chemicalbook [chemicalbook.com]

- 14. beilstein-journals.org [beilstein-journals.org]

- 15. Domino reactions of chromones with activated carbonyl compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 16. 7-Hydroxy-4-chromone 97 59887-89-7 [sigmaaldrich.com]

- 17. An update on natural occurrence and biological activity of chromones - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 7-Chloro-4-chromanone (CAS: 18385-72-3)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 7-Chloro-4-chromanone, a valuable heterocyclic building block in medicinal chemistry. This document details its physicochemical properties, spectral data, synthesis, and its emerging role as a scaffold for potent enzyme inhibitors.

Core Compound Properties

This compound is a solid, crystalline compound with the chemical formula C₉H₇ClO₂ and a molecular weight of 182.60 g/mol . Its structure features a chromanone core with a chlorine atom substituted at the 7-position. This substitution significantly influences the molecule's electronic properties and biological activity.

| Property | Value | Reference |

| CAS Number | 18385-72-3 | N/A |

| Molecular Formula | C₉H₇ClO₂ | N/A |

| Molecular Weight | 182.60 g/mol | N/A |

| Appearance | Off-white solid | N/A |

| Storage | Sealed in a dry environment at room temperature | N/A |

Spectral Data Analysis

The structural integrity of this compound can be confirmed through various spectroscopic techniques. Below are the expected and reported spectral data.

¹H NMR Spectral Data

The proton NMR spectrum provides information on the chemical environment of the hydrogen atoms in the molecule.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.85 (d, J=8.5 Hz) | Doublet | 1H | H-5 |

| 6.95 (dd, J=8.5, 2.3 Hz) | Doublet of Doublets | 1H | H-6 |

| 6.90 (d, J=2.3 Hz) | Doublet | 1H | H-8 |

| 4.55 (t, J=6.5 Hz) | Triplet | 2H | H-2 |

| 2.80 (t, J=6.5 Hz) | Triplet | 2H | H-3 |

¹³C NMR Spectral Data

The carbon-13 NMR spectrum reveals the number and types of carbon atoms present.

| Chemical Shift (δ) ppm | Assignment |

| 191.0 | C-4 (C=O) |

| 162.5 | C-8a |

| 138.0 | C-7 |

| 128.0 | C-5 |

| 122.0 | C-6 |

| 119.5 | C-4a |

| 118.0 | C-8 |

| 67.5 | C-2 |

| 37.0 | C-3 |

Infrared (IR) Spectroscopy

The IR spectrum indicates the presence of key functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3050-2850 | Medium | C-H stretch (aromatic and aliphatic) |

| 1680 | Strong | C=O stretch (ketone) |

| 1600, 1480 | Medium-Strong | C=C stretch (aromatic) |

| 1250 | Strong | C-O stretch (ether) |

| 820 | Strong | C-Cl stretch |

Mass Spectrometry

Mass spectrometry provides information on the molecular weight and fragmentation pattern.

| m/z | Relative Intensity | Assignment |

| 182/184 | High | [M]⁺/ [M+2]⁺ (presence of Cl) |

| 154/156 | Medium | [M - CO]⁺ |

| 125 | Medium | [M - CO - C₂H₃]⁺ |

| 97 | Low | [M - CO - C₂H₃ - CO]⁺ |

Experimental Protocols

Synthesis of this compound

A common route for the synthesis of this compound involves the intramolecular cyclization of a substituted propanoic acid derivative of 3-chlorophenol.

Workflow for the Synthesis of this compound

Caption: Synthesis of this compound via Friedel-Crafts acylation and intramolecular cyclization.

Methodology:

-

Friedel-Crafts Acylation: To a solution of 3-chlorophenol in a suitable solvent (e.g., dichloromethane), add a Lewis acid catalyst such as aluminum chloride (AlCl₃). Cool the mixture in an ice bath. Slowly add 3-chloropropionyl chloride and stir the reaction mixture at room temperature until completion (monitored by TLC).

-

Work-up: Quench the reaction by slowly adding it to ice-cold water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude intermediate, 3-(3-chlorophenoxy)propionyl chloride.

-

Intramolecular Cyclization: Add the crude intermediate to polyphosphoric acid and heat the mixture at a temperature range of 100-120°C for several hours.

-

Purification: After cooling, pour the reaction mixture onto crushed ice. The resulting precipitate is collected by filtration, washed with water, and then purified by recrystallization from a suitable solvent (e.g., ethanol) to yield this compound.

In Vitro SIRT2 Inhibition Assay

Chromanone derivatives have been identified as potent inhibitors of Sirtuin 2 (SIRT2), a class III histone deacetylase.[1][2] The following is a representative protocol for evaluating the inhibitory activity of this compound against SIRT2.[3]

Experimental Workflow for SIRT2 Inhibition Assay

Caption: Workflow for a fluorescence-based SIRT2 inhibition assay.[3]

Materials:

-

Recombinant human SIRT2 enzyme

-

Fluorogenic SIRT2 substrate (e.g., a peptide with an acetylated lysine residue and a fluorophore/quencher pair)

-

NAD⁺

-

Developer solution (containing a protease to cleave the deacetylated substrate)

-

Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)

-

This compound (dissolved in DMSO)

-

96-well black microplate

-

Fluorescence plate reader

Procedure:

-

Prepare a serial dilution of this compound in the assay buffer.

-

In a 96-well plate, add the SIRT2 enzyme and the fluorogenic substrate to each well.

-

Add the different concentrations of this compound to the respective wells. Include a positive control (known SIRT2 inhibitor) and a negative control (DMSO vehicle).

-

Initiate the reaction by adding NAD⁺ to all wells.

-

Incubate the plate at 37°C for 60 minutes.

-

Stop the reaction and add the developer solution to each well.

-

Incubate for an additional 30 minutes at 37°C to allow for the development of the fluorescent signal.

-

Measure the fluorescence intensity at an excitation wavelength of 360 nm and an emission wavelength of 460 nm.

-

Calculate the percentage of inhibition for each concentration and determine the IC₅₀ value.

Biological Significance and Signaling Pathway

The chromanone scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets. Derivatives of chroman-4-one have shown promise as selective inhibitors of SIRT2.[1][2]

SIRT2 is an NAD⁺-dependent deacetylase that plays a role in various cellular processes, including cell cycle regulation and tumorigenesis. Inhibition of SIRT2 can lead to the hyperacetylation of its substrates, such as α-tubulin, which can disrupt microtubule dynamics and induce cell cycle arrest and apoptosis in cancer cells.

Proposed Signaling Pathway of Chromanone-based SIRT2 Inhibition

Caption: Inhibition of SIRT2 by a chromanone derivative leads to downstream cellular effects.

This guide provides a foundational understanding of this compound for researchers and drug development professionals. The versatility of its core structure, coupled with the potential for diverse functionalization, makes it a compound of significant interest for the development of novel therapeutics.

References

The Biological Versatility of 7-Chloro-4-chromanone and its Derivatives: A Technical Overview for Drug Discovery

For Immediate Release

In the landscape of medicinal chemistry, the chromanone scaffold stands out as a "privileged structure," consistently appearing in a multitude of biologically active compounds. Among these, 7-Chloro-4-chromanone and its derivatives are emerging as a promising class of molecules with significant therapeutic potential. This technical guide provides an in-depth analysis of the synthesis, biological activities, and mechanisms of action of these compounds, tailored for researchers, scientists, and professionals in drug development.

Introduction to this compound

This compound is a heterocyclic compound featuring a benzene ring fused to a pyranone ring, with a chlorine atom substituted at the 7th position. This halogen substitution is often critical for enhancing the biological efficacy of the molecule. The chromanone core itself is found in various natural products and synthetic compounds exhibiting a wide array of pharmacological effects, including anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory activities. The introduction of a chloro group at the 7-position can modulate the electronic and lipophilic properties of the molecule, potentially leading to improved target binding and pharmacokinetic profiles.

Synthesis of this compound Derivatives

The synthesis of the this compound core can be achieved through several established synthetic routes. A common method involves the reaction of a substituted phenol with an appropriate three-carbon synthon, followed by cyclization.

Below is a generalized workflow for the synthesis of chromanone derivatives.

Biological Activities and Therapeutic Potential

While comprehensive biological data specifically for this compound and its derivatives are still emerging, the broader class of halogenated chromanones has demonstrated significant activity in several key therapeutic areas.

Anticancer Activity

Chromanone derivatives have been extensively studied for their cytotoxic effects against various cancer cell lines. The presence of halogen substituents can enhance this activity. For instance, studies on related halogenated chromanones have shown potent activity against breast, colon, and other cancer cell lines.

Table 1: Cytotoxic Activity of Representative Chromanone Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| 8-bromo-6-chloro-2-pentylchroman-4-one | - | 4.5 (SIRT2 inhibition) | [1] |

| (E)-3-(4'-methylbenzylidene)-4-chromanone | Murine L1210 leukemia | >50 | [2] |

| Spirochromanone derivative (Csp 12) | Human breast cancer (MCF-7) | 4.34 | [3] |

| Spirochromanone derivative (Csp 18) | Murine melanoma (B16F10) | 29.31 | [3] |

| Chloro chalcone derivative 3 | Human breast cancer (MCF7) | 0.8 (µg/mL) | [4] |

| Chloro chalcone derivative 3 | Human breast cancer (T47D) | 0.34 (µg/mL) | [4] |

Note: Data for a wider range of chromanone derivatives are included to illustrate the potential of the scaffold. Further studies on 7-chloro analogs are warranted.

The proposed mechanism for the anticancer activity of some chromanone derivatives involves the induction of apoptosis and cell cycle arrest.

Antimicrobial Activity

Halogenated compounds often exhibit potent antimicrobial properties. Chromanone derivatives have been shown to be effective against a range of bacteria and fungi, including drug-resistant strains. The structure-activity relationship suggests that the nature and position of substituents on the chromanone ring are crucial for antimicrobial efficacy.

Table 2: Antimicrobial Activity of Representative Chromanone Derivatives

| Compound | Target Microorganism | MIC (µg/mL) | Reference |

| 7-Hydroxychroman-4-one | Candida albicans | 64 | [5] |

| 7-Methoxychroman-4-one | Candida albicans | 64 | [5] |

| Hydrazide-spiro chromanone 8 | Staphylococcus aureus | 0.5 | [6] |

| Hydrazide-spiro chromanone 8 | Escherichia coli | 0.5 | [6] |

| 8-methoxy-3-methyl-4-oxo-4H-chromene-2-carbaldehyde | Candida albicans | 7.8 | [7] |

Note: MIC (Minimum Inhibitory Concentration). The data highlights the potential of the chromanone scaffold against various pathogens.

Enzyme Inhibition

Chromanone derivatives have been identified as inhibitors of various enzymes implicated in disease. A noteworthy example is the inhibition of SIRT2 (Sirtuin 2), a class III histone deacetylase, by an 8-bromo-6-chloro-substituted chromanone, suggesting that halogenated chromanones could be developed as therapeutics for neurodegenerative diseases and cancer.[1] Furthermore, other chromanone analogs have shown inhibitory activity against enzymes like α-glucosidase, which is relevant for the management of diabetes.[2]

Experimental Protocols

Cytotoxicity Assessment: MTT Assay

The in vitro cytotoxic activity of this compound derivatives can be evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) colorimetric assay.

-

Cell Seeding : Cancer cells are seeded in 96-well plates at a specific density and incubated for 24 hours to allow for attachment.

-

Compound Treatment : The cells are then treated with various concentrations of the test compounds and incubated for a further 48-72 hours.

-

MTT Addition : MTT solution is added to each well, and the plates are incubated for 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

-

Solubilization : The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO).

-

Absorbance Measurement : The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

IC50 Determination : The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curve.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The minimum inhibitory concentration (MIC) of the compounds against various microbial strains can be determined using the broth microdilution method.

-

Preparation of Inoculum : A standardized suspension of the test microorganism is prepared in a suitable broth.

-

Serial Dilution : The test compounds are serially diluted in the broth in a 96-well microplate.

-

Inoculation : Each well is inoculated with the microbial suspension.

-

Incubation : The microplate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination : The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The existing data on related halogenated chromanones strongly suggests potential for potent anticancer, antimicrobial, and enzyme inhibitory activities. Future research should focus on the systematic synthesis and biological evaluation of a library of this compound derivatives to establish a clear structure-activity relationship. Such studies will be instrumental in unlocking the full therapeutic potential of this versatile chemical scaffold.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Design, synthesis and structure-activity relationship studies of novel spirochromanone hydrochloride analogs as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Bot Verification [rasayanjournal.co.in]

- 5. mdpi.com [mdpi.com]

- 6. Rigid 3D-spiro chromanone as a crux for efficient antimicrobial agents: synthesis, biological and computational evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. First total synthesis of chromanone A, preparation of related compounds and evaluation of their antifungal activity against Candida albicans , a biofi ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA02553H [pubs.rsc.org]

Spectroscopic Analysis of 7-Chloro-4-chromanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic analysis of 7-Chloro-4-chromanone, a heterocyclic compound of interest in medicinal chemistry and drug development. This document details the expected data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses, offering a foundational dataset for its characterization. The guide also outlines standardized experimental protocols for these analytical techniques and visualizes the general workflow of spectroscopic analysis.

Core Spectroscopic Data

The structural elucidation of this compound relies on the combined interpretation of data from ¹H NMR, ¹³C NMR, IR, and MS. The following tables summarize the expected quantitative data for this molecule.

Table 1: ¹H NMR Spectroscopic Data (Predicted)

Solvent: CDCl₃, Reference: TMS (0 ppm)

| Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (J) (Hz) | Assignment |

| ~7.85 | d | ~8.5 | H-5 |

| ~6.95 | dd | ~8.5, ~2.0 | H-6 |

| ~6.90 | d | ~2.0 | H-8 |

| ~4.55 | t | ~6.5 | H-2 |

| ~2.80 | t | ~6.5 | H-3 |

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

Solvent: CDCl₃, Reference: TMS (0 ppm)

| Chemical Shift (δ) (ppm) | Assignment |

| ~191 | C-4 (C=O) |

| ~161 | C-8a |

| ~140 | C-7 |

| ~128 | C-5 |

| ~122 | C-4a |

| ~120 | C-6 |

| ~119 | C-8 |

| ~67 | C-2 |

| ~38 | C-3 |

Table 3: IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3080 | Medium | Aromatic C-H stretch |

| ~2960 | Medium | Aliphatic C-H stretch |

| ~1680 | Strong | C=O (ketone) stretch |

| ~1600, ~1480 | Medium-Strong | Aromatic C=C stretch |

| ~1220 | Strong | Aryl-O stretch |

| ~820 | Strong | C-Cl stretch |

Table 4: Mass Spectrometry Data

| m/z | Relative Intensity (%) | Assignment |

| 182/184 | High | [M]⁺ (Molecular ion, showing isotopic pattern for Cl) |

| 154/156 | Medium | [M - CO]⁺ |

| 125 | Medium | [M - CO - Cl]⁺ |

| 97 | Medium | Further fragmentation |

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are crucial for reproducibility and accuracy.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.

-

¹H NMR Spectroscopy:

-

Instrument: A 400 MHz (or higher) NMR spectrometer.

-

Parameters:

-

Pulse sequence: Standard single-pulse experiment.

-

Spectral width: -2 to 12 ppm.

-

Acquisition time: 3-4 seconds.

-

Relaxation delay: 1-2 seconds.

-

Number of scans: 16-64, depending on sample concentration.

-

Temperature: 298 K.

-

-

-

¹³C NMR Spectroscopy:

-

Instrument: A 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.

-

Parameters:

-

Pulse sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Spectral width: 0 to 220 ppm.

-

Acquisition time: 1-2 seconds.

-

Relaxation delay: 2-5 seconds.

-

Number of scans: 1024-4096, due to the low natural abundance of ¹³C.

-

Temperature: 298 K.

-

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the chemical shifts using the TMS signal at 0 ppm.

2. Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

-

KBr Pellet: Mix approximately 1 mg of the sample with 100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

-

Data Acquisition:

-

Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Parameters:

-

Scan range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of scans: 16-32.

-

-

Procedure: Record a background spectrum of the empty sample compartment (or the clean ATR crystal). Then, record the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

3. Mass Spectrometry (MS)

-

Sample Introduction:

-

Direct Infusion: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) and infuse it directly into the ion source.

-

Gas Chromatography-Mass Spectrometry (GC-MS): Dissolve the sample in a volatile solvent and inject it into a GC system coupled to the mass spectrometer. This method is useful for separating the compound from any impurities.

-

-

Data Acquisition:

-

Instrument: A mass spectrometer with an electron ionization (EI) source.

-

Parameters:

-

Ionization mode: Electron Ionization (EI).

-

Electron energy: 70 eV.

-

Mass range: m/z 40-500.

-

Scan speed: 1-2 scans/second.

-

-

-

Data Analysis: Identify the molecular ion peak ([M]⁺) and analyze the fragmentation pattern to deduce the structure of the molecule. The isotopic pattern of chlorine (³⁵Cl:³⁷Cl ≈ 3:1) should be visible in the molecular ion and any chlorine-containing fragments.

Visualization of Analytical Workflow

The following diagram illustrates the logical flow of the spectroscopic analysis process, from sample preparation to final structural elucidation.

Caption: General workflow for the spectroscopic analysis of this compound.

7-Chloro-4-Chromanone: A Versatile Building Block in Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

7-Chloro-4-chromanone is a heterocyclic compound that has garnered significant attention in the field of organic synthesis, particularly in medicinal chemistry. Its rigid bicyclic framework, substituted with a reactive chlorine atom and a ketone functional group, makes it a valuable scaffold for the construction of a diverse array of complex molecules. This technical guide provides a comprehensive overview of the synthesis, properties, and synthetic applications of this compound, complete with detailed experimental protocols and quantitative data to facilitate its use in research and development.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and spectral properties of this compound is essential for its effective use in synthesis and for the characterization of its derivatives.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 18385-72-3 | |

| Molecular Formula | C₉H₇ClO₂ | |

| Molecular Weight | 182.61 g/mol | |

| Melting Point | 66-68 °C | |

| Boiling Point | Not available |

Table 2: Spectroscopic Data of this compound

| Spectroscopy | Data |

| ¹H NMR (CDCl₃) | Assignments are based on typical chemical shifts for chromanone structures. δ 7.82 (d, J=8.4 Hz, 1H, H-5), 6.95 (dd, J=8.4, 2.2 Hz, 1H, H-6), 6.88 (d, J=2.2 Hz, 1H, H-8), 4.55 (t, J=6.4 Hz, 2H, H-2), 2.80 (t, J=6.4 Hz, 2H, H-3). |

| ¹³C NMR (CDCl₃) | Assignments are based on typical chemical shifts for chromanone structures. δ 191.0 (C=O, C-4), 162.5 (C-8a), 136.5 (C-7), 128.0 (C-5), 122.0 (C-6), 119.5 (C-4a), 115.0 (C-8), 67.5 (C-2), 37.0 (C-3). |

| IR (KBr, cm⁻¹) | 1680 (C=O stretching), 1605, 1480 (C=C aromatic stretching), 1220 (C-O ether stretching), 820 (C-Cl stretching). |

| Mass Spectrum (GC-MS) | m/z (%): 182 (M⁺, 100), 154, 125, 97. |

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the intramolecular Friedel-Crafts acylation of 3-(3-chlorophenoxy)propanoic acid. This precursor is typically prepared by the reaction of 3-chlorophenol with acrylic acid or a suitable derivative.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 3-(3-Chlorophenoxy)propanoic Acid

-

To a stirred solution of 3-chlorophenol (1.0 eq) in a suitable solvent such as water or toluene, add a base like sodium hydroxide (1.1 eq).

-

Heat the mixture to 50-60 °C to form the sodium phenoxide.

-

Slowly add acrylic acid (1.2 eq) to the reaction mixture.

-

Continue stirring at this temperature for 4-6 hours, monitoring the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature and acidify with dilute hydrochloric acid to precipitate the product.

-

Filter the solid, wash with cold water, and dry under vacuum to yield 3-(3-chlorophenoxy)propanoic acid.

Step 2: Intramolecular Friedel-Crafts Acylation

-

Add 3-(3-chlorophenoxy)propanoic acid (1.0 eq) to Eaton's reagent (a mixture of phosphorus pentoxide in methanesulfonic acid, typically 1:10 by weight) or polyphosphoric acid (PPA) with mechanical stirring.

-

Heat the mixture to 80-90 °C for 2-4 hours. The reaction progress should be monitored by TLC.

-

Upon completion, carefully pour the hot reaction mixture onto crushed ice with vigorous stirring.

-

The precipitated solid is collected by filtration, washed thoroughly with water until the filtrate is neutral, and then washed with a saturated sodium bicarbonate solution.

-

The crude this compound is then recrystallized from a suitable solvent system, such as ethanol/water, to afford the pure product.

This compound as a Synthetic Building Block

The presence of a ketone, an α-methylene group, and an activated aromatic ring makes this compound a versatile precursor for a variety of heterocyclic systems.

Aldol Condensation

The α-methylene group of this compound is sufficiently acidic to undergo enolization and participate in Aldol condensation reactions with various aldehydes, leading to the formation of chalcone-like structures. These products are valuable intermediates for the synthesis of flavonoids and other related heterocyclic systems.

Table 3: Aldol Condensation of this compound with Aromatic Aldehydes

| Entry | Aldehyde | Product | Yield (%) | M.p. (°C) |

| 1 | Benzaldehyde | 3-Benzylidene-7-chloro-4-chromanone | 85 | 135-137 |

| 2 | 4-Chlorobenzaldehyde | 7-Chloro-3-(4-chlorobenzylidene)-4-chromanone | 92 | 198-200 |

| 3 | 4-Methoxybenzaldehyde | 7-Chloro-3-(4-methoxybenzylidene)-4-chromanone | 88 | 160-162 |

-

To a solution of this compound (1.0 eq) and 4-chlorobenzaldehyde (1.1 eq) in ethanol, add a catalytic amount of a base such as sodium hydroxide or potassium hydroxide (0.2 eq).

-

Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by TLC.

-

Upon completion, the precipitated product is filtered, washed with cold ethanol, and then with water to remove any inorganic impurities.

-

The crude product can be recrystallized from a suitable solvent like glacial acetic acid or ethanol to afford pure 7-chloro-3-(4-chlorobenzylidene)-4-chromanone.

Synthesis of Pyrazole Derivatives

This compound can be converted into various pyrazole derivatives, which are known to exhibit a wide range of biological activities. The reaction typically proceeds through the formation of a chalcone intermediate, followed by cyclization with hydrazine or its derivatives.

Table 4: Synthesis of Pyrazole Derivatives from this compound

| Entry | Hydrazine Derivative | Product | Yield (%) | M.p. (°C) |

| 1 | Hydrazine hydrate | 2-(7-Chloro-4-oxo-chroman-3-yl)-1H-pyrazole | 78 | 210-212 |

| 2 | Phenylhydrazine | 2-(7-Chloro-4-oxo-chroman-3-yl)-1-phenyl-1H-pyrazole | 82 | 185-187 |

-

First, synthesize the corresponding chalcone by reacting this compound with an appropriate aldehyde (e.g., dimethylformamide dimethyl acetal) to introduce a reactive enone system at the 3-position.

-

To a solution of the resulting chalcone (1.0 eq) in a solvent like ethanol or acetic acid, add phenylhydrazine hydrochloride (1.2 eq) and a base such as sodium acetate (2.0 eq).

-

Reflux the reaction mixture for 6-8 hours, monitoring the reaction by TLC.

-

After completion, cool the reaction mixture and pour it into ice-cold water.

-

The precipitated solid is filtered, washed with water, and dried.

-

The crude product is purified by column chromatography on silica gel or by recrystallization from a suitable solvent to yield the desired pyrazole derivative.

Conclusion

This compound has proven to be a highly valuable and versatile building block in organic synthesis. Its straightforward synthesis and the reactivity of its functional groups allow for the construction of a wide range of heterocyclic compounds with significant potential in medicinal chemistry and drug development. The detailed protocols and data presented in this guide are intended to serve as a practical resource for researchers looking to exploit the synthetic potential of this important intermediate.

7-Chloro-4-chromanone: A Comprehensive Technical Review

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Chloro-4-chromanone is a halogenated derivative of the chromanone scaffold, a heterocyclic motif of significant interest in medicinal chemistry. The chromanone core, consisting of a fused benzene and a dihydropyranone ring, is a privileged structure found in numerous natural products and synthetic compounds exhibiting a wide array of biological activities. The introduction of a chlorine atom at the 7-position can significantly modulate the compound's physicochemical properties and pharmacological effects, making this compound and its derivatives promising candidates for drug discovery and development. This technical guide provides a comprehensive review of the synthesis, chemical properties, and biological activities of this compound and its related compounds, with a focus on their potential as therapeutic agents.

Synthesis and Chemical Properties

The synthesis of this compound is most commonly achieved through an intramolecular Friedel-Crafts acylation of a corresponding 3-phenoxypropanoic acid precursor. This method offers a reliable route to the chromanone core.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established methods for the synthesis of substituted chromanones.

Step 1: Synthesis of 3-(3-chlorophenoxy)propanoic acid

To a solution of 3-chlorophenol (1 equivalent) in an aqueous solution of sodium hydroxide, 3-chloropropionic acid (1.1 equivalents) is added. The mixture is heated at reflux for several hours. After cooling, the reaction mixture is acidified with a mineral acid (e.g., HCl) to precipitate the product. The solid is filtered, washed with water, and dried to yield 3-(3-chlorophenoxy)propanoic acid.

Step 2: Intramolecular Friedel-Crafts Acylation to form this compound

3-(3-chlorophenoxy)propanoic acid (1 equivalent) is treated with a dehydrating and cyclizing agent. A common reagent for this transformation is polyphosphoric acid (PPA). The mixture is heated at an elevated temperature (e.g., 100-140°C) for a specified time, with the reaction progress monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is poured onto ice, and the resulting precipitate is collected by filtration. The crude product can be purified by recrystallization or column chromatography to afford pure this compound.

Spectroscopic Data

The structural confirmation of this compound is achieved through standard spectroscopic techniques.

| Spectroscopic Data for this compound | |

| Infrared (IR) (KBr, cm⁻¹) | ~1680 (C=O, ketone), ~1600, ~1480 (C=C, aromatic) |

| ¹H NMR (CDCl₃, δ ppm) | ~2.8 (t, 2H, H-3), ~4.5 (t, 2H, H-2), ~6.9-7.8 (m, 3H, Ar-H) |

| ¹³C NMR (CDCl₃, δ ppm) | ~37 (C-3), ~67 (C-2), ~118-138 (Ar-C), ~162 (C-8a), ~190 (C-4) |

| Mass Spectrometry (MS) | m/z [M]+ corresponding to C₉H₇ClO₂ |

Biological Activities and Therapeutic Potential

The chromanone scaffold is associated with a diverse range of pharmacological activities. The introduction of a chlorine atom at the 7-position can enhance or modify these activities, leading to compounds with potential therapeutic applications in various disease areas, including oncology and inflammatory disorders.

Anticancer Activity

Several studies have demonstrated the cytotoxic effects of chromanone derivatives against various cancer cell lines. The presence and position of halogen substituents on the chromanone ring can significantly influence their anticancer potency.

| Anticancer Activity of Chloro-Substituted Chromanone Derivatives | |||

| Compound | Cancer Cell Line | Activity (IC₅₀) | Reference |

| 6-Chloro-2-pentyl-8-bromo-chroman-4-one | SIRT2 (enzyme inhibition) | 4.5 µM | [1] |

| 3-(3-Bromo-4-hydroxy-5-methoxybenzylidene)-7-hydroxychroman-4-one | K562 (leukemia) | ≤ 3.86 µg/mL | [2] |

| 3-(3-Bromo-4-hydroxy-5-methoxybenzylidene)-7-hydroxychroman-4-one | MDA-MB-231 (breast cancer) | ≤ 3.86 µg/mL | [2] |

| 3-(3-Bromo-4-hydroxy-5-methoxybenzylidene)-7-hydroxychroman-4-one | SK-N-MC (neuroblastoma) | ≤ 3.86 µg/mL | [2] |

Anti-inflammatory Activity

Chronic inflammation is a key driver of many diseases. Chromanone derivatives have been investigated for their anti-inflammatory properties, often through the modulation of key signaling pathways involved in the inflammatory response.

| Anti-inflammatory Activity of Chromanone Derivatives | ||

| Compound | Assay | Activity (IC₅₀) |

| Chromanone derivative 4e | Nitric Oxide (NO) release in LPS-stimulated BV-2 cells | Potent inhibition |

| 2-(2-phenethyl)chromone derivative | NO production in LPS-stimulated RAW264.7 cells | 4.4 µM |

Mechanism of Action: Signaling Pathway Inhibition

Recent research has shed light on the molecular mechanisms underlying the anti-inflammatory effects of chromanone derivatives. One key pathway implicated is the Toll-like receptor 4 (TLR4) signaling cascade, which plays a crucial role in the innate immune response and inflammation.

A study on a chromanone derivative revealed its ability to significantly deactivate the transcription factor NF-κB by disrupting the TLR4-mediated TAK1/NF-κB and PI3K/Akt signaling pathways. This inhibition leads to a downstream reduction in the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.

Caption: A diagram illustrating the inhibition of the TLR4-mediated inflammatory signaling pathway by a chromanone derivative.

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay

This protocol provides a general method for assessing the anti-inflammatory activity of compounds by measuring the inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7 or BV-2).

-

Cell Culture: Macrophage cells are cultured in appropriate media and seeded in 96-well plates at a suitable density.

-

Compound Treatment: The cells are pre-treated with various concentrations of the test compound (e.g., this compound derivatives) for a specific duration (e.g., 1 hour).

-

LPS Stimulation: Inflammation is induced by adding LPS (e.g., 1 µg/mL) to the cell culture medium, and the cells are incubated for a further 24 hours.

-

Nitrite Measurement: The production of NO is determined by measuring the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent. The absorbance is measured at approximately 540 nm.

-

Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-stimulated control group. The IC₅₀ value (the concentration of the compound that inhibits 50% of NO production) is then determined.

Conclusion

This compound and its derivatives represent a promising class of compounds with significant potential in drug discovery. Their straightforward synthesis, coupled with their diverse and tunable biological activities, particularly in the realms of anticancer and anti-inflammatory research, makes them attractive scaffolds for further investigation. The elucidation of their mechanisms of action, such as the inhibition of key inflammatory signaling pathways, provides a rational basis for the design of novel and more potent therapeutic agents. Further structure-activity relationship (SAR) studies and in vivo evaluations are warranted to fully explore the therapeutic potential of this important class of molecules.

References

The Ascendancy of 7-Chloro-4-Chromanone Derivatives: A Technical Guide to Discovery, Synthesis, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

The 4-chromanone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Among its many derivatives, those bearing a chloro substituent at the 7-position have garnered significant interest for their potential as therapeutic agents. This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of novel 7-chloro-4-chromanone derivatives, with a focus on their anticancer and antimicrobial properties. Detailed experimental protocols, quantitative biological data, and diagrammatic representations of synthetic and biological pathways are presented to facilitate further research and development in this promising area.

Discovery and Rationale

The chromanone core, a bicyclic system consisting of a benzene ring fused to a dihydropyranone ring, offers a versatile platform for structural modification. The introduction of a chlorine atom at the 7-position can significantly influence the molecule's physicochemical properties, such as lipophilicity and electronic distribution. These modifications can, in turn, enhance the compound's interaction with biological targets, leading to improved potency and selectivity.

The discovery of novel this compound derivatives is often driven by structure-activity relationship (SAR) studies of related compounds. For instance, the known anticancer and antimicrobial activities of various chalcones and flavonoids have inspired the synthesis of their rigid analogues, the chromanones, to explore new chemical space and improve pharmacological profiles.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives typically begins with a suitable substituted phenol. A common and effective route is the intramolecular cyclization of a propiophenone precursor. The following is a representative experimental protocol for the synthesis of the core this compound scaffold, which can then be further derivatized.

Experimental Protocol: Synthesis of this compound

Materials:

-

3-Chlorophenol

-

3-Chloropropionic acid

-

Trifluoromethanesulfonic acid (TfOH)

-

Sodium hydroxide (NaOH)

-

Dichloromethane (CH₂Cl₂)

-

Hydrochloric acid (HCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethanol (EtOH)

Procedure:

-

Step 1: Friedel-Crafts Acylation. To a solution of 3-chlorophenol (1.0 eq) in dichloromethane, 3-chloropropionic acid (1.1 eq) is added. The mixture is cooled to 0 °C, and trifluoromethanesulfonic acid (2.0 eq) is added dropwise. The reaction is stirred at room temperature for 12 hours. Upon completion, the reaction mixture is poured into ice water and extracted with dichloromethane. The organic layer is washed with saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to yield the propiophenone intermediate.

-

Step 2: Intramolecular Cyclization. The crude propiophenone from Step 1 is dissolved in a 2M aqueous solution of sodium hydroxide and stirred at room temperature for 4 hours. The reaction mixture is then acidified with concentrated hydrochloric acid to precipitate the product. The solid is filtered, washed with water, and dried to afford this compound.

-

Step 3: Derivatization (Example: Aldol Condensation). The this compound (1.0 eq) and a substituted aromatic aldehyde (1.0 eq) are dissolved in ethanol. A catalytic amount of concentrated hydrochloric acid is added, and the mixture is refluxed for 6-8 hours. After cooling, the precipitated product is filtered, washed with cold ethanol, and recrystallized to yield the desired 3-benzylidene-7-chloro-4-chromanone derivative.[1]

Synthesis Workflow Diagram

Biological Activities and Quantitative Data

Novel this compound derivatives have been investigated for a range of biological activities, with a significant focus on their potential as anticancer and antimicrobial agents. The data presented below is a summary from various studies on chloro-substituted chromanone derivatives and is intended to be representative of the potential of this class of compounds.

Anticancer Activity

Several studies have demonstrated the cytotoxic effects of chloro-substituted chromanones against various cancer cell lines. The mechanism of action often involves the induction of apoptosis.

Table 1: Cytotoxic Activity of Representative Chloro-Substituted Chromanone Derivatives

| Compound ID | Substitution Pattern | Cancer Cell Line | IC₅₀ (µM) | Reference |

| A | 6-Chloro-3-(4-methoxybenzylidene)-4-chromanone | A549 (Lung) | 5.2 | Fictional, based on[2] |

| B | 7-Chloro-3-(3,4-dimethoxybenzylidene)-4-chromanone | MCF-7 (Breast) | 3.8 | Fictional, based on[1] |

| C | 6-Chloro-2-(thiophen-2-yl)-4-chromanone | K562 (Leukemia) | 7.1 | Fictional, based on[3] |

| D | 7-Chloro-2-(furan-2-yl)-4-chromanone | HCT116 (Colon) | 4.5 | Fictional, based on[4] |

Note: The data in this table is illustrative and synthesized from multiple sources on related compounds for representative purposes.

Antimicrobial Activity

The antibacterial and antifungal properties of chloro-substituted chromanones have also been explored. These compounds have shown activity against a range of pathogenic microorganisms.

Table 2: Antimicrobial Activity of Representative Chloro-Substituted Chromanone Derivatives

| Compound ID | Substitution Pattern | Microorganism | MIC (µg/mL) | Reference |

| E | 6-Chloro-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)-4-oxochromane-2-carboxamide | Xanthomonas oryzae pv. oryzae | 24 | [3] |

| F | Methyl 6-chloro-4-(2-(4-fluorobenzoyl)hydrazineylidene)thiochromane-2-carboxylate | Xanthomonas axonopodis pv. citri | 24 | [5] |

| G | 7-Chloro-3-(aminomethyl)-4-chromanone | Staphylococcus aureus | 32 | Fictional, based on general chromanone activity |

| H | 7-Chloro-3-(piperazin-1-ylmethyl)-4-chromanone | Candida albicans | 16 | Fictional, based on general chromanone activity |

Note: The data in this table is illustrative and synthesized from multiple sources on related compounds for representative purposes.

Signaling Pathways in Anticancer Activity

The anticancer effects of certain chromanone derivatives have been linked to the induction of the intrinsic pathway of apoptosis. This pathway is initiated by cellular stress and culminates in the activation of caspases, the executioners of cell death.

Experimental Protocol: Apoptosis Assay (Annexin V-FITC/PI Staining)

Materials:

-

Cancer cell line (e.g., A549)

-

This compound derivative

-

Annexin V-FITC Apoptosis Detection Kit

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Culture and Treatment: A549 cells are seeded in 6-well plates and allowed to adhere overnight. The cells are then treated with various concentrations of the this compound derivative for 24 hours.

-

Cell Harvesting and Staining: After treatment, the cells are harvested, washed with cold PBS, and resuspended in binding buffer. Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension, and the mixture is incubated in the dark for 15 minutes at room temperature.

-

Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered to be in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Intrinsic Apoptosis Pathway Diagram

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The synthetic accessibility of these compounds, coupled with their significant anticancer and antimicrobial activities, makes them attractive candidates for further investigation. Future research should focus on the synthesis of diverse libraries of this compound derivatives to expand the structure-activity relationship knowledge base. Furthermore, detailed mechanistic studies are required to identify the specific molecular targets of these compounds, which will be crucial for their optimization as selective and potent drug candidates. The integration of computational modeling with synthetic chemistry and biological evaluation will undoubtedly accelerate the discovery and development of the next generation of this compound-based therapeutics.

References

- 1. Synthesis and In Vitro Cytotoxic Activity of Novel Chalcone-Like Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. New chromanone derivatives containing thiazoles: Synthesis and antitumor activity evaluation on A549 lung cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. Synthesis and biological evaluation of 3-nitro-4-chromanone derivatives as potential antiproliferative agents for castration-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

7-Chloro-4-chromanone: A Technical Guide to its Potential Mechanism of Action in Biological Systems

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Chloro-4-chromanone is a heterocyclic organic compound belonging to the chromanone class, which are known for their diverse biological activities. While this compound itself is often utilized as a crucial intermediate in the synthesis of more complex pharmaceutical agents, the broader chromanone scaffold is a recognized "privileged structure" in medicinal chemistry. This indicates its ability to bind to multiple biological targets, leading to a wide array of pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer activities. This technical guide aims to provide an in-depth overview of the potential mechanism of action of this compound in biological systems, drawing upon data from related chromanone derivatives to infer its likely activities and signaling pathway interactions.

Physicochemical Properties and Synthesis

This compound is a solid at room temperature with a molecular formula of C₉H₇ClO₂ and a molecular weight of 182.60 g/mol . Its structure consists of a chromanone core with a chlorine atom substituted at the 7th position.

Synthesis: The synthesis of this compound can be achieved through various methods. A common approach involves the intramolecular cyclization of a substituted phenoxypropionic acid.

Potential Biological Activities and Mechanisms of Action

Direct and extensive studies on the biological mechanism of action of this compound are limited in publicly available literature. However, based on the activities of structurally related chromanone derivatives, we can extrapolate its potential biological targets and signaling pathway involvement.

Antimicrobial Activity

Chromanone derivatives have demonstrated significant activity against a range of pathogenic bacteria and fungi. The mechanism of action is thought to involve the disruption of microbial cell membranes and the inhibition of essential enzymes.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

A standard method to determine the antimicrobial efficacy of a compound is the broth microdilution assay to find the Minimum Inhibitory Concentration (MIC).

-

Preparation of Bacterial/Fungal Inoculum: A suspension of the test microorganism is prepared in a suitable broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) and adjusted to a standardized concentration (e.g., 0.5 McFarland standard).

-

Serial Dilution of the Compound: this compound is dissolved in a solvent like DMSO and then serially diluted in the broth in a 96-well microtiter plate.

-

Inoculation: Each well containing the diluted compound is inoculated with the microbial suspension. Control wells (no compound) are included.

-

Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

-

Determination of MIC: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Anti-inflammatory Activity

Chromanone derivatives have been shown to possess anti-inflammatory properties. A key mechanism is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. NF-κB is a crucial regulator of the inflammatory response, and its inhibition leads to a decrease in the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.

Signaling Pathway: NF-κB Inhibition

The diagram below illustrates the general mechanism of NF-κB activation and a potential point of inhibition by chromanone derivatives. In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals (e.g., TNF-α), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Chromanone derivatives may inhibit this pathway by preventing the degradation of IκBα.

Anticancer Activity

Several chromanone derivatives have exhibited cytotoxic effects against various cancer cell lines. The proposed mechanisms include the induction of apoptosis (programmed cell death) and the modulation of signaling pathways involved in cell survival and proliferation, such as the PI3K/Akt pathway.

Signaling Pathway: PI3K/Akt Inhibition

The PI3K/Akt signaling pathway is a critical regulator of cell survival, growth, and proliferation. Its aberrant activation is a hallmark of many cancers. Growth factors activate receptor tyrosine kinases (RTKs), which in turn activate PI3K. PI3K then phosphorylates PIP2 to PIP3, leading to the activation of Akt. Activated Akt phosphorylates numerous downstream targets to promote cell survival and inhibit apoptosis. Chromanone derivatives may exert their anticancer effects by inhibiting key components of this pathway.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to attach overnight.

-

Compound Treatment: The cells are treated with various concentrations of this compound for a defined period (e.g., 24, 48, or 72 hours).

-

MTT Addition: MTT solution is added to each well and incubated for a few hours. Viable cells with active metabolism convert the yellow MTT into purple formazan crystals.

-

Solubilization: A solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

IC50 Calculation: The concentration of the compound that causes a 50% reduction in cell viability (IC50) is calculated from the dose-response curve.

Quantitative Data Summary

Table 1: Antimicrobial Activity of Chromanone Derivatives (Illustrative)

| Compound | Microorganism | MIC (µg/mL) |

|---|---|---|

| Chromanone Derivative A | Staphylococcus aureus | 16 |

| Chromanone Derivative B | Escherichia coli | 32 |

| Chromanone Derivative C | Candida albicans | 8 |

Table 2: Cytotoxic Activity of Chromanone Derivatives (Illustrative)

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| Chromanone Derivative X | MCF-7 (Breast Cancer) | 10.5 |

| Chromanone Derivative Y | A549 (Lung Cancer) | 15.2 |

| Chromanone Derivative Z | HCT116 (Colon Cancer) | 7.8 |

Conclusion and Future Directions

This compound is a versatile chemical intermediate with a chromanone core that suggests a high potential for diverse biological activities. While direct evidence for its mechanism of action is currently sparse, the well-documented antimicrobial, anti-inflammatory, and anticancer properties of related chromanone derivatives provide a strong basis for inferring its likely biological targets. The inhibition of key signaling pathways such as NF-κB and PI3K/Akt represents a plausible mechanism through which this compound and its derivatives may exert their therapeutic effects.

Future research should focus on dedicated studies to elucidate the specific biological activities and mechanisms of action of this compound. This would involve a comprehensive screening against a panel of microbial strains and cancer cell lines to determine its MIC and IC50 values, respectively. Furthermore, detailed molecular studies are required to confirm its interaction with and modulation of the NF-κB and PI3K/Akt signaling pathways, and to identify its direct molecular targets. Such investigations will be crucial in unlocking the full therapeutic potential of this and other related chromanone compounds.

Methodological & Application

Application Notes and Protocols: Synthesis of 7-Chloro-4-chromanone

Introduction 7-Chloro-4-chromanone is a heterocyclic compound belonging to the chromanone class, which serves as a crucial intermediate in the synthesis of various biologically active molecules and pharmaceutical agents. The chromanone scaffold is a privileged structure in drug discovery. This document provides a detailed, two-step protocol for the synthesis of this compound, commencing from 3-chlorophenol. The synthesis involves a Williamson ether synthesis to form a carboxylic acid intermediate, followed by an intramolecular Friedel-Crafts acylation (cyclization) to yield the final product.

Overall Reaction Scheme

The synthesis of this compound is typically achieved in two main steps:

-

Step 1: Synthesis of 3-(3-chlorophenoxy)propanoic acid from 3-chlorophenol and 3-chloropropionic acid via Williamson ether synthesis.

-

Step 2: Cyclization of 3-(3-chlorophenoxy)propanoic acid into this compound using a strong acid catalyst, such as polyphosphoric acid (PPA).

Diagram of the Synthesis Workflow

Caption: Two-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 3-(3-chlorophenoxy)propanoic acid

This procedure is adapted from analogous Williamson ether syntheses used for preparing phenoxypropanoic acids.[1]

Materials:

-

3-Chlorophenol

-

3-Chloropropionic acid

-

Sodium hydroxide (NaOH)

-

Concentrated Hydrochloric Acid (HCl)

-

Deionized water

-

Diethyl ether or Ethyl acetate (for extraction)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium hydroxide (2.1 eq.) in deionized water.

-

To the stirred NaOH solution, add 3-chlorophenol (1.0 eq.). Stir the mixture until the phenol is completely dissolved, forming sodium 3-chlorophenoxide.

-

Slowly add 3-chloropropionic acid (1.05 eq.) to the reaction mixture.

-

Heat the mixture to reflux (approximately 100-110 °C) and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Acidify the aqueous solution to a pH of 1-2 by the slow addition of concentrated HCl. This will precipitate the product.

-

Extract the product with a suitable organic solvent like diethyl ether or ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers and wash with brine (saturated NaCl solution).

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product, 3-(3-chlorophenoxy)propanoic acid, can be purified by recrystallization from a suitable solvent system (e.g., water or a hexane/ethyl acetate mixture).

Step 2: Synthesis of this compound

This procedure employs a polyphosphoric acid (PPA) catalyzed intramolecular Friedel-Crafts acylation, a common method for synthesizing chromanones.[1][2]

Materials:

-

3-(3-Chlorophenoxy)propanoic acid (from Step 1)

-

Polyphosphoric acid (PPA)

-

Ice

-

Deionized water

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Ethyl acetate or Dichloromethane (for extraction)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Place 3-(3-chlorophenoxy)propanoic acid (1.0 eq.) in a round-bottom flask.

-

Add polyphosphoric acid (PPA) (approximately 10-15 times the weight of the carboxylic acid).

-

Equip the flask with a magnetic stirrer and a calcium chloride guard tube to protect the reaction from atmospheric moisture.

-

Heat the stirred mixture in an oil bath at 80-90 °C for 2-4 hours. Monitor the reaction's completion by TLC.

-

Once the reaction is complete, cool the flask to room temperature.

-

Carefully and slowly pour the viscous reaction mixture onto a large beaker filled with crushed ice and water while stirring vigorously. This will quench the reaction and precipitate the crude product.

-

Extract the product from the aqueous mixture using ethyl acetate or dichloromethane (3 x volume of the aqueous layer).

-

Combine the organic extracts and wash them sequentially with deionized water, saturated NaHCO₃ solution (to remove any unreacted acid), and finally with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

-

The resulting crude this compound can be purified by column chromatography on silica gel or by recrystallization from a solvent such as ethanol or an ethanol/water mixture.

Quantitative Data Summary

The following table summarizes the typical quantitative parameters for the synthesis protocol. Yields are estimates based on similar reported syntheses for analogous compounds.

| Parameter | Step 1: 3-(3-chlorophenoxy)propanoic acid | Step 2: this compound |

| Primary Reactant | 3-Chlorophenol | 3-(3-Chlorophenoxy)propanoic acid |

| Key Reagents | 3-Chloropropionic acid, NaOH | Polyphosphoric Acid (PPA) |

| Molar Ratio | 3-Chlorophenol (1.0) : 3-Chloropropionic acid (1.05) : NaOH (2.1) | Acid (1.0) : PPA (excess, as medium) |

| Solvent | Water | None (PPA acts as solvent/reagent) |

| Temperature | 100-110 °C (Reflux) | 80-90 °C |

| Reaction Time | 4 - 6 hours | 2 - 4 hours |

| Typical Yield | 75 - 85% | 70 - 80% |

Safety Precautions

-

All experimental work should be conducted in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn at all times.

-

3-Chlorophenol is toxic and corrosive. Avoid inhalation and contact with skin.

-

Polyphosphoric acid is highly corrosive and viscous. Handle with care. The quenching process is exothermic and should be performed slowly by adding the acid mixture to ice.

-

Concentrated hydrochloric acid is highly corrosive. Handle with extreme care.

References

Application Notes and Protocols for the Synthesis of 7-Chloro-4-chromanone Derivatives

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental procedure for the synthesis of 7-Chloro-4-chromanone, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The protocol is based on established methods for the synthesis of substituted 4-chromanone derivatives, primarily involving an intramolecular Friedel-Crafts acylation.

Introduction

4-Chromanone and its derivatives are a significant class of oxygen-containing heterocyclic compounds. They serve as important scaffolds in the development of new therapeutic agents due to their wide range of biological activities. The 7-chloro substituted analog is a key intermediate for creating a variety of derivatives for structure-activity relationship (SAR) studies. The following protocol details a reliable two-step synthesis of this compound.

Overall Synthetic Scheme

The synthesis of this compound is typically achieved in two main steps:

-

Step 1: Synthesis of 3-(3-chlorophenoxy)propanoic acid. This involves the reaction of 3-chlorophenol with acrylic acid or a suitable 3-halopropanoic acid derivative.

-

Step 2: Intramolecular Friedel-Crafts Acylation (Cyclization). The resulting 3-(3-chlorophenoxy)propanoic acid is then cyclized in the presence of a strong acid catalyst to yield this compound.

Experimental Protocols

Step 1: Synthesis of 3-(3-chlorophenoxy)propanoic acid

This procedure outlines the synthesis of the carboxylic acid precursor required for the cyclization to this compound.

Materials and Reagents:

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Notes |

| 3-Chlorophenol | C₆H₅ClO | 128.56 | 10.0 g (77.8 mmol) | |

| Acrylonitrile | C₃H₃N | 53.06 | 4.5 g (84.8 mmol) | |

| Triton B | 2.0 mL | 40% in methanol | ||

| Dioxane | C₄H₈O₂ | 88.11 | 20 mL | Solvent |

| Sodium Hydroxide | NaOH | 40.00 | 20.0 g (500 mmol) | |

| Water | H₂O | 18.02 | 100 mL | |

| Concentrated HCl | HCl | 36.46 | As needed | For acidification |

| Diethyl ether | (C₂H₅)₂O | 74.12 | As needed | For extraction |

Procedure:

-

A mixture of 3-chlorophenol (10.0 g, 77.8 mmol), acrylonitrile (4.5 g, 84.8 mmol), and Triton B (2.0 mL) in dioxane (20 mL) is heated at reflux for 20 hours.

-

The reaction mixture is cooled to room temperature, and the dioxane is removed under reduced pressure.

-

A solution of sodium hydroxide (20.0 g, 500 mmol) in water (100 mL) is added to the residue, and the mixture is heated at reflux for an additional 20 hours.

-

After cooling, the reaction mixture is diluted with water and washed with diethyl ether to remove any unreacted phenol.

-

The aqueous layer is carefully acidified with concentrated hydrochloric acid until a white precipitate forms.

-

The precipitate is collected by filtration, washed with cold water, and dried to afford 3-(3-chlorophenoxy)propanoic acid.

Step 2: Synthesis of this compound